Lipophilicity Enhancement vs. Non-Fluorinated Analog
The target compound exhibits a substantially higher predicted logP (0.56) compared to its non-fluorinated analog, 2-(pyrimidin-4-yl)ethanol (predicted logP 0.01) [REFS-1, REFS-2]. This indicates a multifold increase in lipophilicity, which is a key parameter for enhancing membrane permeability and potentially improving the pharmacokinetic profile of derived drug candidates.
| Evidence Dimension | Partition coefficient (Predicted logP) |
|---|---|
| Target Compound Data | 0.56 (Predicted) |
| Comparator Or Baseline | 2-(pyrimidin-4-yl)ethanol: 0.01 (Predicted) |
| Quantified Difference | A 55-fold increase in predicted logP value |
| Conditions | Calculated/predicted values from vendor and database sources using unspecified in silico methods. |
Why This Matters
Procuring the difluorinated analog is critical for medicinal chemists seeking to rationally modulate the lipophilicity of a lead series, as the non-fluorinated version would provide vastly different ADME properties.
